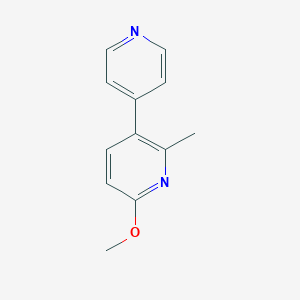

6-Methoxy-2-methyl-3,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91618-17-6 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

6-methoxy-2-methyl-3-pyridin-4-ylpyridine |

InChI |

InChI=1S/C12H12N2O/c1-9-11(3-4-12(14-9)15-2)10-5-7-13-8-6-10/h3-8H,1-2H3 |

InChI Key |

MLVLXOUQUVZFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C2=CC=NC=C2 |

Origin of Product |

United States |

Modification of the Pyridine Rings:

The two pyridine (B92270) rings are the most common targets for introducing new functional groups. The electronic properties of the bipyridine system can be significantly altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Introducing EDGs such as alkoxy (e.g., ethoxy, propoxy) or amino groups can increase the electron density on the pyridine rings. researchgate.net This enhanced electron density can strengthen the molecule's ability to coordinate with metal ions and can also influence its photophysical properties, such as fluorescence.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like cyano (-CN), nitro (-NO2), or trifluoromethyl (-CF3) can decrease the electron density. orgsyn.org This can be useful in applications where the bipyridine derivative needs to act as an electron acceptor or to modulate the redox potential of its metal complexes.

Cross-coupling reactions, such as Suzuki or Negishi coupling, are powerful tools for attaching various aryl or alkyl groups to the pyridine rings, enabling the synthesis of a wide array of derivatives with tailored steric and electronic profiles. orgsyn.orgacs.org

Modification of the Methoxy Group:

The methoxy (B1213986) group at the 6-position is a significant contributor to the molecule's electronic properties, acting as an electron-donating group. nih.gov

Alkoxy Chain Homologation: Replacing the methoxy group with longer alkoxy chains (e.g., ethoxy, butoxy) can be used to tune the solubility and steric hindrance of the molecule without drastically altering its electronic nature.

Conversion to a Hydroxyl Group: Demethylation of the methoxy group to a hydroxyl (-OH) group would introduce a site for hydrogen bonding and could serve as a handle for further functionalization.

Modification of the Methyl Group:

The methyl group at the 2-position provides another site for chemical modification.

Halogenation: The methyl group can be halogenated (e.g., to -CH2Br or -CCl3) to create a reactive handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional moieties. acs.org

Oxidation: Oxidation of the methyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) would introduce versatile functional groups that can participate in a range of chemical transformations, such as the formation of Schiff bases or amides, respectively.

The table below illustrates some rational design strategies for creating novel 6-Methoxy-2-methyl-3,4'-bipyridine derivatives with potentially tuned functions.

| Derivative Name | Modification Strategy | Rationale for Functional Tuning |

| 6-Ethoxy-2-methyl-3,4'-bipyridine | Homologation of the methoxy (B1213986) group | Increased lipophilicity, potentially improved solubility in organic solvents. |

| 2-Methyl-3,4'-bipyridin-6-ol | Demethylation of the methoxy group | Introduction of a hydrogen-bonding site, potential for altered metal coordination. |

| 5'-Cyano-6-methoxy-2-methyl-3,4'-bipyridine | Introduction of an EWG | Modulation of electronic properties, potential for use in electron transfer applications. |

| 6-Methoxy-2-(bromomethyl)-3,4'-bipyridine | Halogenation of the methyl group | Creation of a reactive site for further functionalization. |

| This compound-5'-carboxylic acid | Introduction of a carboxylic acid | Enhanced water solubility, provides a handle for bioconjugation. |

Future Research Directions:

Future research will likely focus on computational modeling and high-throughput screening to predict the properties of novel derivatives before their synthesis. nih.gov This in-silico approach can accelerate the discovery of compounds with optimized functions for applications in catalysis, materials science, and medicinal chemistry. The synthesis of derivatives with extended π-systems, for instance by attaching aromatic or heteroaromatic groups, could lead to materials with interesting photophysical and electronic properties, such as those required for organic light-emitting diodes (OLEDs) or sensors. researchgate.net The development of more efficient and selective synthetic methodologies for the functionalization of the this compound core will also be crucial for advancing the exploration of its chemical space. researchgate.net

Theoretical and Computational Investigations of 6 Methoxy 2 Methyl 3,4 Bipyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 6-methoxy-2-methyl-3,4'-bipyridine. These computational methods offer a detailed perspective on the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org For bipyridine systems and other related organic molecules, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to predict bond lengths, bond angles, and dihedral angles. rsc.orgrsc.orgepstem.net The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data, where available. rsc.org The process involves finding the minimum energy conformation of the molecule, which is essential for subsequent calculations of its properties. epstem.net Following optimization, vibrational frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. rsc.org

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Charge Transfer Properties)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity and easier electronic excitation. nih.govgrowingscience.com

DFT calculations are widely used to determine HOMO and LUMO energies. growingscience.com The analysis of these frontier orbitals can provide insights into the charge transfer characteristics of a molecule. researchgate.net For example, if the HOMO and LUMO are localized on different parts of the molecule, an electronic transition from the HOMO to the LUMO can result in an intramolecular charge transfer. researchgate.net This property is particularly relevant in the design of materials for optoelectronics and solar cells. researchgate.net In bipyridine systems, the introduction of different substituent groups can significantly influence the HOMO-LUMO gap and, consequently, the charge transfer properties. nih.gov The distribution of electron density in the HOMO and LUMO can reveal the electron-donating and electron-accepting regions of the molecule, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. growingscience.com This approach allows for the prediction of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. rsc.org By simulating the absorption spectrum, TD-DFT can help in the interpretation of experimental spectroscopic data and provide insights into the nature of electronic transitions. rsc.orgarxiv.org

The choice of functional and basis set can influence the accuracy of the predicted spectra. arxiv.org For complex organic molecules, TD-DFT calculations can elucidate the contributions of different molecular orbitals to the observed electronic transitions, such as π-π* or n-π* transitions. growingscience.com These calculations are valuable for understanding the photophysical properties of molecules and for designing new compounds with specific absorption characteristics.

Conformational Analysis and Torsional Potentials

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules like this compound, which have rotatable bonds, understanding the conformational preferences and the energy barriers to rotation is crucial. The potential energy surface can be scanned by systematically changing the dihedral angles of interest to identify the most stable conformers and the transition states connecting them. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding. nih.gov For this compound, the nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential. This information is crucial for understanding how the molecule will interact with other molecules or ions.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a critical role in determining the solid-state structure and properties of molecular crystals. In molecules containing hydrogen bond donors (like N-H groups) and acceptors (like nitrogen or oxygen atoms), the formation of hydrogen bonds can lead to the assembly of specific supramolecular structures, such as dimers, chains, or sheets. nih.gov

For derivatives of bipyridine, hydrogen bonding has been shown to be a key factor in their crystal packing. nih.gov Even in the absence of strong hydrogen bond donors, weaker interactions like C-H···N or C-H···O hydrogen bonds can influence the molecular arrangement. The analysis of these interactions often involves examining crystallographic data or using computational methods to identify short intermolecular contacts. Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular interactions in crystals. nih.gov For this compound, the nitrogen atoms and the methoxy group can act as hydrogen bond acceptors, potentially forming interactions with solvent molecules or other molecules in the crystal lattice. nih.gov The study of these interactions is essential for understanding the material's physical properties and for crystal engineering.

Coordination Chemistry of 6 Methoxy 2 Methyl 3,4 Bipyridine and Its Analogs

6-Methoxy-2-methyl-3,4'-bipyridine as a Ligand

This compound is a substituted bipyridine derivative that acts as a versatile ligand in coordination chemistry. Its unique structure, featuring both a methoxy (B1213986) and a methyl group, influences its coordination behavior and the properties of the metal complexes it forms.

Substituted bipyridines, including this compound, primarily function as bidentate ligands, coordinating to a metal center through their two nitrogen atoms. nih.gov The arrangement of these nitrogen atoms allows for the formation of a stable five-membered chelate ring with the metal ion.

The specific substitution pattern on the bipyridine rings can influence the preferred coordination geometry. For instance, the presence of substituents at the 6 and 6'-positions can introduce steric hindrance, potentially distorting the geometry of the resulting complex. nih.gov In some cases, this steric strain can even lead to unusual coordination modes, such as the "rollover" cyclometalation discussed in a later section.

The electronic properties of the this compound ligand are significantly influenced by its methoxy and methyl substituents. The methoxy group, with its opposing inductive and mesomeric effects, and the methyl group, an electron-donating group, modulate the ligand's donor capabilities. mdpi.comacs.org

The methoxy group is generally considered electron-donating, which can increase the electron density on the pyridine (B92270) rings and enhance the ligand's ability to donate electron density to the metal center. bohrium.comnih.gov This increased donor strength can lead to more stable metal complexes. Conversely, the methyl group also contributes to the electron-donating nature of the ligand.

The combined electronic effects of these substituents can influence the redox properties of the resulting metal complexes and their reactivity. acs.org For example, a more electron-rich ligand can stabilize higher oxidation states of the metal center.

Synthesis and Reactivity of Metal Complexes

The unique properties of this compound and its analogs make them valuable ligands for the synthesis of a variety of metal complexes with interesting reactivity. This section focuses on platinum(II), copper(I), and iron complexes.

Platinum(II) complexes of substituted bipyridines can undergo a fascinating transformation known as "rollover" cyclometalation. mdpi.com This process involves the activation of a C-H bond on one of the pyridine rings, leading to the formation of a direct metal-carbon bond. nih.govacs.org

In the case of 6-substituted 2,2'-bipyridines, the steric hindrance caused by the substituent can promote this rollover cyclometalation. mdpi.com The reaction is often regioselective, with the C-H bond at the 3-position of the substituted ring being preferentially activated. nih.gov The resulting cyclometalated complex features a tridentate ligand, with the bipyridine coordinating through two nitrogen atoms and one carbon atom.

The electronic properties of the substituent also play a crucial role. The methoxy group in 6-methoxy-2,2'-bipyridine, for example, has been shown to influence both the activation process and the properties of the resulting rollover complex. mdpi.comnih.gov These cyclometalated platinum(II) complexes have potential applications in catalysis and materials science. researchgate.netmdpi.com

Table 1: Platinum(II) Cyclometalated Complexes

| Precursor | Ligand | Product | Key Feature |

|---|---|---|---|

| [PtMe₂(DMSO)₂] | 6-methoxy-2,2'-bipyridine | Rollover cyclometalated Pt(II) complex | C-H activation at the 3-position |

| [PtMe₂(DMSO)₂] | 6-ethyl-2,2'-bipyridine | Rollover cyclometalated Pt(II) complex | Comparison of electronic effects |

Copper(I) complexes with bipyridine ligands are of interest due to their potential applications in catalysis and as models for biological systems. researchgate.netijcrcps.com The synthesis of these complexes typically involves the reaction of a copper(I) salt with the desired bipyridine ligand in an appropriate solvent. acs.org

The substituents on the bipyridine ligand have a significant impact on the properties of the resulting copper(I) complexes. acs.org For example, the presence of methyl groups at the 6,6'-positions can influence the redox potential of the copper center due to both steric and electronic effects. acs.org

By systematically varying the substituents, it is possible to modulate the redox properties of the copper(I) complexes. acs.org This tunability is crucial for designing catalysts with specific activities and for understanding the factors that control electron transfer processes in these systems.

Table 2: Copper(I) Complexes with Substituted Bipyridines

| Ligand | Key Feature | Impact on Redox Properties |

|---|---|---|

| 2,2'-bipyridine (B1663995) | Unsubstituted | Baseline for comparison |

| 6-methyl-2,2'-bipyridine | Single methyl substituent | Modulation of redox potential |

| 6,6'-dimethyl-2,2'-bipyridine | Two methyl substituents | Significant steric and electronic effects |

Iron complexes with pincer-type ligands have emerged as a promising area of research due to the earth-abundance and low toxicity of iron. acs.orgacs.orgelte.hu Bipyridine-based pincer ligands, which incorporate a bipyridine unit into a tridentate ligand framework, have been used to stabilize iron in various oxidation states. nih.govresearchgate.net

The synthesis of these complexes often involves the reaction of an iron precursor, such as FeCl₂, with the pincer ligand. acs.org The bipyridine moiety in these ligands can act as a non-innocent ligand, meaning it can actively participate in the redox chemistry of the complex. elte.hunih.gov

The electronic structure of these iron pincer complexes is a subject of ongoing research. elte.huresearchgate.net Computational studies have been employed to understand the nature of the metal-ligand bonding and the distribution of electron density within the complex. nih.gov These complexes have shown potential as catalysts for a range of chemical transformations. acs.orgacs.org

Ruthenium(II) and Osmium(II) Arene Complexes with Bipyridine Ligands

The coordination chemistry of ruthenium(II) and osmium(II) with bipyridine ligands has been a subject of intense research due to the resulting complexes' interesting photophysical and electrochemical properties, as well as their potential applications in catalysis and medicinal chemistry. researchgate.netnih.govnih.gov While the specific coordination of this compound with Ru(II) and Os(II) arene complexes is not extensively documented in the reviewed literature, the behavior of analogous substituted bipyridine ligands provides significant insights into the expected coordination modes and properties.

Ruthenium(II) arene complexes, often with a "piano-stool" geometry, are known for their structural stability and have been explored for their anticancer activities. nih.gov These complexes typically have the general formula [Ru(II)-η⁶-arene-(N,N'-chelating ligand)Cl]Cl. The electronic properties of the bipyridine ligand, influenced by substituents such as methoxy and methyl groups, can significantly modulate the properties of the resulting ruthenium complex. For instance, studies on ruthenium complexes with asymmetrically substituted hydroxy- and methoxy-bipyridine ligands have shown that the methoxy group has similar electron-donating properties to a hydroxy group. researchgate.netumn.edu This electron-donating character can influence the Ru(III)/Ru(II) reduction potential. researchgate.netumn.edu In a series of [Ru(bpy)₂(L)]²⁺ complexes, where L is a substituted bipyridine, the introduction of electron-donating groups generally leads to a lowering of the reduction potential. researchgate.netumn.edu

Osmium(II) arene complexes have been comparatively less studied than their ruthenium counterparts but are gaining attention. researchgate.netmissouristate.edu The coordination chemistry of osmium(II) with substituted bipyridines is expected to parallel that of ruthenium(II). Research on Os(II) complexes with various polypyridyl ligands has demonstrated that the nature of the bipyridine ligand influences the lowest unoccupied molecular orbital (LUMO) and, consequently, the energy of the metal-to-ligand charge transfer (MLCT) excited states. missouristate.edu The synthesis of tris-chelate osmium(II) complexes with asymmetric bipyridine analogue ligands has been reported, resulting in stable, diamagnetic, and kinetically inert complexes. mdpi.com

The table below summarizes representative data for Ru(II) and Os(II) complexes with analogous substituted bipyridine ligands.

Table 1: Spectroscopic and Electrochemical Data for Representative Ru(II) and Os(II) Bipyridine Complexes

| Complex | λmax (nm) (MLCT) | Emission λmax (nm) | Ru(III)/Ru(II) or Os(III)/Os(II) Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | ~450 | ~615 | 1.26 | nih.gov |

| [Ru(bpy)₂(4bpyOMe)]²⁺ | Not Reported | Not Reported | 0.92 | researchgate.netumn.edu |

Note: bpy = 2,2'-bipyridine; 4bpyOMe = 4-methoxy-2,2'-bipyridine; dpp = 2,3-bis(2'-pyridyl)pyrazine. Data for this compound complexes are not available in the reviewed literature.

Coordination with Other Transition Metals (e.g., Nickel(II), Tin(IV), Rhodium(III), Gold(III))

The coordination of this compound with other transition metals such as Nickel(II), Tin(IV), Rhodium(III), and Gold(III) is not well-documented in the current scientific literature. However, the coordination behavior of analogous bipyridine ligands with these metals can provide a framework for understanding potential interactions.

Nickel(II): Nickel(II) complexes with bipyridine ligands are common. A study on a Ni(II) complex with a Schiff base derived from 3-methoxy-salicylaldehyde, bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II), revealed a square planar geometry around the nickel center. nih.gov The ligand coordinated to the nickel through phenolic oxygen and imine nitrogen atoms. nih.gov It is plausible that this compound would coordinate to Ni(II) through its two nitrogen atoms, forming a stable chelate ring.

Tin(IV): The coordination chemistry of organotin(IV) compounds with bipyridine ligands has been explored. For instance, dichloridobis(2,2'-bipyridine)tin(IV) has been synthesized and characterized. The geometry and coordination number of tin(IV) complexes can vary depending on the steric and electronic properties of the ligands.

Rhodium(III): Rhodium(III) readily forms complexes with bipyridine and its derivatives. researchgate.net Theoretical studies on Rh(III) methyl complexes supported by bipyridyl ligands have been conducted to understand their reactivity. osti.govosti.gov The electronic properties of the bipyridine ligand are crucial in determining the stability and reactivity of these complexes. osti.govosti.gov The synthesis of rhodium complexes bearing a silyl-bipyridine pincer ligand has also been reported. rsc.org

Gold(III): Gold(III) complexes with bipyridyl ligands have been investigated for their potential as antitumor drugs. nih.gov The solution chemistry and DNA binding properties of complexes like [Au(bipy)(OH)₂][PF₆] have been studied. nih.gov While direct auration of some bipyridine-type ligands can be challenging, transmetalation from corresponding mercury(II) or palladium(II) complexes has proven to be a successful strategy for the synthesis of organogold(III) complexes. nih.gov

Spectroscopic and Structural Characterization of Metal-Bipyridine Complexes

The characterization of metal-bipyridine complexes relies on a suite of spectroscopic and structural techniques. While specific data for complexes of this compound are scarce, the characterization of analogous complexes provides a clear indication of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in characterizing the ligand environment upon coordination. For instance, in Ru(II)-arene complexes with 4,4'-substituted 2,2'-bipyridine ligands, the coordination of the bipyridine to the Ru(II) center leads to a deshielding effect on the pyridine protons. nih.gov The presence of methoxy and methyl groups on the bipyridine ligand would be identifiable by their characteristic chemical shifts. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-bipyridine complexes are typically dominated by intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered (π-π*) transitions in the ultraviolet region. nih.gov The energy of the MLCT bands is sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. Electron-donating groups like methoxy and methyl are expected to shift the MLCT bands to lower energy (a red shift).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the bipyridine ligand. The vibrational modes of the pyridine rings are altered upon complexation. For example, in Ru(II)-arene complexes, the ν(C=C) and ν(C=N) stretching vibrations of the bipyridine rings are observed around 1616 cm⁻¹ and 1554 cm⁻¹, respectively. nih.gov

The table below presents representative spectroscopic data for metal complexes with analogous substituted bipyridine ligands.

Table 2: Spectroscopic Data for Representative Metal-Bipyridine Complexes

| Complex | Technique | Key Observations | Reference |

|---|---|---|---|

| [Ru(II)-η⁶-p-cymene-(4,4'-(COOCH₃)₂-2,2'-bipyridine)Cl]Cl | ¹H NMR | Deshielding of bipyridine protons upon coordination; methoxy group signal at ~4.10 ppm. | nih.gov |

| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | IR Spectroscopy | Bathochromic shift of the CN stretching frequency in the excited state. | nih.gov |

Note: CN-Me-bpy = 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine. Data for this compound complexes are not available in the reviewed literature.

Theoretical Studies of Metal-Ligand Interactions and Complex Stability

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, bonding, and stability of metal complexes. While no specific theoretical studies on complexes of this compound were found in the reviewed literature, DFT studies on related systems provide valuable insights.

DFT calculations on bipyridine-ligated Rh(III) methyl complexes have been used to investigate the factors controlling their reactivity towards nucleophiles. osti.govosti.gov These studies revealed a strong dependence of the reaction barrier on the electronic properties of the bipyridine ligand. For a series of complexes with 4,4'-substituted bipyridine ligands, a strong linear correlation was found between the LUMO energy of the complex and the free energy barrier for nucleophilic attack, with more stabilized LUMOs leading to lower activation barriers. osti.gov The electron-donating methoxy and methyl groups in this compound would be expected to raise the energy of the ligand's π* orbitals, which in turn would affect the LUMO energy of the resulting metal complex and its reactivity.

In studies of ruthenium complexes with asymmetric hydroxy- and methoxy-substituted bipyridine ligands, DFT calculations have been used to examine the electronic structure and the effect of substituents on the molecular orbital energies. researchgate.net These studies indicate that a methoxy substitution provides similar electron-donating properties to a hydroxy substitution. researchgate.net For a series of [Ru(bpy)₃]²⁺ type complexes, it was found that the lowest lying LUMO states were consistently located on the unsubstituted 2,2'-bipyridine ligand in gas-phase calculations. researchgate.net This has implications for applications such as dye-sensitized solar cells, where the localization of the excited state electron is crucial.

The stability of metal-bipyridine complexes is also a key aspect that can be investigated theoretically. The chelate effect, where a bidentate ligand like bipyridine forms a more stable complex than two monodentate ligands (e.g., pyridine), is a well-established principle in coordination chemistry. nih.gov Theoretical calculations can quantify this stability enhancement.

Advanced Applications and Future Research Directions

Catalytic Applications of 6-Methoxy-2-methyl-3,4'-bipyridine Ligands

Bipyridine derivatives are fundamental ligands in transition-metal catalysis due to their strong coordination with metal centers. nih.govmdpi.com The specific substitution pattern of this compound can influence the stability, activity, and selectivity of catalytic systems.

Bipyridine ligands are integral to numerous homogeneous catalytic reactions, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

Suzuki Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound, catalyzed by a palladium complex. youtube.comresearchgate.net The efficiency of the Suzuki-Miyaura reaction often relies on the nature of the ligand coordinated to the palladium center. beilstein-journals.orgnih.gov While specific studies employing this compound are not extensively documented, related methoxy-substituted bipyridine ligands have been utilized in ruthenium complexes, demonstrating the electronic influence of such groups on the metal center. bohrium.com The electron-donating methoxy (B1213986) group in this compound can enhance the catalytic activity of the metal center, making it a viable candidate for facilitating Suzuki coupling reactions. nih.gov

C-H Borylation: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. Iridium catalysts bearing bipyridine ligands have been successfully developed for the para-selective C-H borylation of aromatic compounds. chemrxiv.org The steric and electronic environment provided by the ligand is key to controlling the regioselectivity of the reaction. The substitution pattern of this compound could be exploited to direct the borylation to specific C-H bonds, an area ripe for future investigation.

Asymmetric Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across a double bond, often used to produce chiral alcohols from alkenes. Copper hydride catalysts, when combined with chiral ligands, have shown high enantioselectivity in the Markovnikov hydrosilylation of vinylarenes. acs.org Developing chiral variants of this compound could pave the way for its use in asymmetric catalysis, including hydrosilylation, by creating a specific chiral environment around the metal center.

To improve catalyst recyclability and simplify product purification, homogeneous catalysts are often immobilized on solid supports to create heterogeneous systems. Bipyridine-based catalysts can be heterogenized by anchoring them to polymers or encapsulating them within porous materials like Metal-Organic Frameworks (MOFs). researchgate.net For instance, ruthenium-bipyridine complexes have been incorporated into MOFs to create stable, recyclable photoredox catalysts. researchgate.net This strategy could be applied to complexes of this compound, transforming them into robust and reusable catalysts for various organic transformations. This remains a significant direction for future research. researchgate.net

Development in Materials Science and Functional Materials

Bipyridine derivatives are versatile building blocks for creating functional materials with tailored properties. mdpi.compreprints.org Their ability to form stable complexes with a wide range of metal ions makes them ideal for constructing supramolecular coordination complexes (SCCs), coordination polymers, and MOFs. mdpi.com

The presence of the methoxy group makes this compound particularly interesting for luminescent materials. Methoxy-substituted bipyridines have been investigated as potential host materials in organic light-emitting diodes (OLEDs) due to their favorable triplet energies. nih.gov Furthermore, the assembly of bipyridine ligands with metal ions like platinum can lead to the formation of metallacycles with unique photophysical properties, suitable for applications in solar cells and light-emitting diodes. mdpi.com The specific geometry and electronic nature of this compound could be harnessed to direct the self-assembly of novel SCCs with desirable optical or electronic functions.

Photophysical Properties for Optoelectronic and Sensing Devices

The interaction of light with bipyridine compounds and their metal complexes is central to their application in optoelectronics and sensing. The archetypal [Ru(bpy)3]2+ complex is renowned for its photophysical properties, which allow it to act as a potent photocatalyst. wiley-vch.de

Substituents on the bipyridine rings play a crucial role in tuning these properties. Studies on related compounds have shown that electron-donating methoxy groups can cause a red-shift in the emission wavelength compared to unsubstituted or fluorine-substituted analogues. nih.gov For example, a methoxy-substituted bipyridine compound was found to have an emission maximum at 366 nm, shifted from the 325 nm emission of a similar fluorine-substituted compound. nih.gov This tunability is critical for designing materials for specific applications.

Theoretical calculations confirm that the emissions in these compounds often originate from π-π* transitions based on the phenyl and bipyridine moieties. nih.gov The high triplet energies observed in some methoxy-substituted bipyridines (around 2.64–2.65 eV) make them excellent candidates for host materials in phosphorescent OLEDs. nih.gov The specific compound this compound is expected to share these favorable photophysical characteristics, marking it as a target for development in light-emitting and sensing technologies.

Future Methodological Advancements in Bipyridine Synthesis

While established methods like Suzuki, Stille, and Negishi cross-coupling are commonly used for bipyridine synthesis, the field is continuously evolving. nih.gov A significant challenge in these metal-catalyzed reactions is the potential for the bipyridine product to coordinate strongly with the metal catalyst, leading to decreased catalytic activity. nih.govmdpi.com

Future research is focused on overcoming these limitations and developing more efficient, sustainable, and scalable synthetic routes. Key areas of advancement include:

Metal-Free Protocols: Developing synthetic methods that avoid transition metals altogether to reduce cost and metal contamination in the final products. researchgate.net

C-H Activation: Direct coupling of pyridine (B92270) rings through palladium-catalyzed dehydrogenative reactions represents a more atom-economical approach. researchgate.net

Novel Coupling Partners: Exploring alternative reagents, such as pyridylphosphines in tandem SNAr-ligand-coupling sequences, can provide access to bipyridine structures that are challenging to obtain through traditional cross-coupling. mdpi.com

Electrochemical Synthesis: Utilizing electrochemical methods offers a greener alternative to traditional chemical oxidants and reductants. preprints.org

Industrial Scalability: A primary challenge is adapting these synthetic methods for large-scale industrial production to ensure efficiency and cost-effectiveness. mdpi.compreprints.org

Emerging Computational Strategies for Bipyridine Chemistry

Computational chemistry has become an indispensable tool for accelerating research in bipyridine chemistry. Density Functional Theory (DFT) and other methods are increasingly used to predict and understand the properties and reactivity of these compounds.

Emerging computational strategies are being applied to:

Predict Molecular Properties: DFT calculations are used to determine optimized molecular geometries, electronic structures, and spectroscopic properties of bipyridine ligands and their metal complexes. bohrium.comresearchgate.net This allows for the rational design of compounds with desired characteristics. For instance, computations can predict the impact of the methoxy group in this compound on the reduction potential of its metal complexes. bohrium.com

Elucidate Photophysical Processes: Time-Dependent DFT (TD-DFT) is employed to model electronic transitions and understand the nature of excited states, which is crucial for designing new photosensitizers and materials for OLEDs. nih.govresearchgate.net

Rational Drug and Materials Design: Molecular docking and simulation tools are used to screen libraries of bipyridine derivatives against biological targets or to predict their assembly into functional materials. nih.gov This computational pre-screening saves significant time and resources in the lab.

Mechanism Elucidation: Computational studies can map out reaction pathways, identify transition states, and provide mechanistic insights into catalytic cycles involving bipyridine ligands, guiding the development of more efficient catalysts.

Rational Design Principles for Novel this compound Derivatives with Tuned Chemical Functions

The rational design of novel derivatives of this compound is a key area of research focused on fine-tuning its chemical, physical, and biological properties for specific applications. This process involves the strategic modification of the core molecular structure to modulate its electronic, steric, and coordination characteristics. The core scaffold of this compound offers several sites for functionalization, allowing for a high degree of tunability.

The primary principles for designing new derivatives revolve around understanding the structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its function. nih.govresearchgate.net The main sites for modification on the this compound scaffold are the pyridine rings, the methoxy group, and the methyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.